Cas no 71256-99-0 ((2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diethylpenta-2,4-dienamide)

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diethylpenta-2,4-dienamide structure
71256-99-0 structure
Product name:(2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diethylpenta-2,4-dienamide
CAS No:71256-99-0
MF:C16H19NO3
MW:273.32696
CID:1748278
PubChem ID:6447111

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diethylpenta-2,4-dienamide Chemical and Physical Properties

Names and Identifiers

    • (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diethylpenta-2,4-dienamide
    • DTXSID201345623
    • 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-diethyl-
    • 71256-99-0
    • 5-(1,3-Benzodioxol-5-yl)-N,N-diethyl-2,4-pentadienamide
    • N-PIPEROYLDIETHLAMINE
    • BDBM50381225
    • Q63408636
    • N,N-Diethyl-5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid amide
    • CHEMBL483373
    • SCHEMBL11460121
    • Inchi: InChI=1S/C16H19NO3/c1-3-17(4-2)16(18)8-6-5-7-13-9-10-14-15(11-13)20-12-19-14/h5-11H,3-4,12H2,1-2H3/b7-5+,8-6+
    • InChI Key: HERKSPCMCQYVSE-KQQUZDAGSA-N
    • SMILES: CCN(CC)C(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Computed Properties

  • Exact Mass: 273.13657
  • Monoisotopic Mass: 273.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 3.4

Experimental Properties

  • PSA: 38.77

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